TPSA Modulation as a Function of Pyridine Attachment Position
3-(Pyridin-2-yl)piperazin-2-one exhibits a computed Topological Polar Surface Area (TPSA) of 54 Ų [1]. This value is a key descriptor for predicting membrane permeability and oral bioavailability, where a TPSA below 140 Ų is generally considered favorable. In contrast, related piperazinone derivatives with bulkier substituents can exhibit significantly higher TPSA values; for example, a derivative with a (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine substituent has a reported TPSA of 71 Ų .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54 Ų |
| Comparator Or Baseline | 71 Ų (for a structurally elaborated pyridinyl-piperazinone derivative) |
| Quantified Difference | 17 Ų lower TPSA for the target compound |
| Conditions | Computationally derived using standard algorithms (PubChem/Cactvs) |
Why This Matters
The lower TPSA of 3-(pyridin-2-yl)piperazin-2-one suggests superior potential for passive membrane diffusion, making it a more favorable core scaffold for initial hit-to-lead optimization campaigns compared to heavier, more polar analogs.
- [1] PubChem. Compound Summary for CID 55253122: 3-(Pyridin-2-YL)piperazin-2-one. National Center for Biotechnology Information. View Source
